molecular formula C11H10N2O B8632526 2,3,4,6-Tetrahydro-1H-azepino[5,4,3-cd]indol-1-one

2,3,4,6-Tetrahydro-1H-azepino[5,4,3-cd]indol-1-one

Cat. No.: B8632526
M. Wt: 186.21 g/mol
InChI Key: AGPZUEDYVLUKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,6-Tetrahydro-1H-azepino[5,4,3-cd]indol-1-one is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one

InChI

InChI=1S/C11H10N2O/c14-11-8-2-1-3-9-10(8)7(6-13-9)4-5-12-11/h1-3,6,13H,4-5H2,(H,12,14)

InChI Key

AGPZUEDYVLUKMF-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C3C1=CNC3=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-(2-nitroethyl)-1H-indole-4-carboxylate, Intermediate 9 (7.38 g, 29.8 mmol) was dissolved in methanol (200 mL) by heating and aqueous 2M HCl (460 mL) was added. Zinc powder (46.2 g, 706 mmol) was added portion vise by vigorous stirring. The resulting mixture was heated under reflux for 2 h. The hot reaction mixture was filtered and the filtrate was treated with aqueous 2M NaOH (560 mL) and filtered again. The filter cake was washed with methanol. The methanol was removed under reduced pressure and the aqueous mixture was extracted three times with ethyl acetate. The organic solution was washed with water and brine dried with magnesium sulfate, filtered and evaporated to dryness. It was obtained a yellowish crystalline material with the yield of 4.62 g. Recrystallisation from the dichlomethane-methanol mixture gave the product of very high purity. Mp. 234° C. MS m/z 187 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 9
Quantity
7.38 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
460 mL
Type
reactant
Reaction Step Two
Name
Quantity
46.2 g
Type
catalyst
Reaction Step Three

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